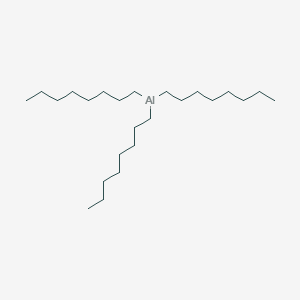

Trioctylaluminum

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trioctylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXVBWRMVZPLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027357 | |

| Record name | Aluminum, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] 25% wt hexane solution: | |

| Record name | Aluminum, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Density 0.8336 g/mL at 25 °C | |

| Record name | TRI-N-OCTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1070-00-4 | |

| Record name | Trioctylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, trioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, trioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117MK64E7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -40 °C | |

| Record name | TRI-N-OCTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trioctylaluminum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA), a prominent member of the organoaluminum compound family, serves as a critical reagent and catalyst in various chemical syntheses. Its utility is particularly notable in the polymerization of olefins, where it often functions as a cocatalyst.[1] this compound is also employed in organic synthesis for reactions such as alkylations and reductions.[1] This document provides a comprehensive technical overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and essential safety and handling protocols pertinent to a laboratory and research setting.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. The data presented is for the neat compound unless otherwise specified.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid; may fume in air. | [2][3] |

| Molecular Formula | C₂₄H₅₁Al | [2][4][5][6] |

| Molecular Weight | 366.64 g/mol | [2][3][4][5][6][7] |

| Melting Point | < -40 °C | [2][3][5][8] |

| Boiling Point | 120-125 °C at 0.1 mmHg | [2] |

| Density | 0.8336 g/cm³ at 25 °C | [3][5] |

| Viscosity | 14.2 cP at 30 °C | [3] |

| Vapor Pressure | < 0.1 mmHg (neat) | [2] |

| Flash Point | -21 °C (-5.8 °F) - closed cup (for a 25 wt. % solution in hexanes) | [4][9] |

| Solubility | Reacts violently with water. Soluble in non-polar organic solvents like aromatic and aliphatic hydrocarbons. | [2][6][10] |

Table 2: Chemical and Safety Information for this compound

| Identifier/Property | Value/Information | Source(s) |

| CAS Number | 1070-00-4 | [4][5][6] |

| Synonyms | Tri-n-octylaluminum, TNOA, Trioctylalane | [2][11] |

| Reactivity | Pyrophoric; may ignite spontaneously in air. Reacts violently with water, protic solvents (e.g., alcohols), and oxidizers, liberating flammable gases. | [3][6][9][12][13] |

| Stability | Stable in sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon). | [2] |

| Decomposition | Decomposes at temperatures >240 °C. Hazardous decomposition products include hydrogen, carbon monoxide, and aluminum oxides. | [2] |

| Handling | Must be handled under an inert atmosphere (glove box or Schlenk line) to prevent contact with air and moisture. Use spark-proof tools and explosion-proof equipment. | [2][12] |

Key Reaction Pathways and Logical Relationships

The high reactivity of this compound, particularly with atmospheric components and protic solvents, is a defining characteristic. Understanding these reaction pathways is critical for its safe handling and effective use in synthesis.

Caption: Reactivity pathways of this compound.

Experimental Protocols

Accurate determination of the physicochemical properties of air- and moisture-sensitive compounds like this compound requires specialized techniques that prevent exposure to the atmosphere.

Density Determination

The density of this compound can be determined using a digital density meter, following the principles outlined in ASTM D4052.

-

Methodology:

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell. A gas-tight syringe for sample injection.

-

Inert Atmosphere: The entire sample handling process must be performed under an inert atmosphere (e.g., inside a glove box).

-

Calibration: Calibrate the instrument at the desired temperature (e.g., 25 °C) using two reference standards: dry air and deionized, degassed water.

-

Sample Preparation: Ensure the neat this compound sample is equilibrated to the measurement temperature.

-

Measurement: Draw the sample into a gas-tight syringe inside the glove box. Transfer the syringe to the density meter's injection port. Inject the sample into the U-tube, ensuring no gas bubbles are introduced.

-

Data Acquisition: Allow the instrument reading to stabilize. The instrument measures the oscillation period of the U-tube and converts it to a density value. Record the density at the specified temperature.

-

Cleaning: Following the measurement, flush the U-tube with a dry, non-polar solvent (e.g., hexane) and then purge with dry nitrogen gas until the tube is clean and dry.

-

Viscosity Measurement

For air-sensitive liquids, viscosity can be measured using a rotational viscometer or rheometer equipped with a sealed sample chamber or by employing a cover gas.

-

Methodology:

-

Apparatus: A rotational viscometer with a suitable spindle geometry (e.g., concentric cylinders) and a sealed, temperature-controlled sample cell.

-

Inert Atmosphere: Load the sample into the viscometer's sample cup inside a glove box.

-

Procedure:

-

Place the required volume of this compound into the sample cup.

-

Lower the spindle into the liquid and seal the measurement chamber.

-

Equilibrate the sample to the desired temperature (e.g., 30 °C).

-

Begin rotation of the spindle at a series of defined speeds (shear rates). The instrument measures the torque required to maintain each speed.

-

The viscosity is calculated by the instrument's software based on the torque, rotational speed, and the geometry of the spindle.

-

-

Data Analysis: A plot of shear stress versus shear rate should be linear for a Newtonian fluid, with the slope being the dynamic viscosity.

-

Boiling Point Determination at Reduced Pressure

Standard boiling point determination methods must be adapted for air-sensitive compounds and are typically performed under reduced pressure to avoid thermal decomposition. The Thiele tube method is a suitable micro-scale technique.

-

Methodology:

-

Apparatus: A Schlenk line for vacuum and inert gas manipulation, a Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Sample Preparation (under inert atmosphere):

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the sealed capillary tube (sealed end up) into the test tube.

-

-

Assembly: Attach the test tube to the thermometer. Place the assembly into the Thiele tube containing a high-boiling, inert oil (e.g., silicone oil). Connect the Thiele tube to the Schlenk line.

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 0.1 mmHg) and then backfill with an inert gas, leaving the system under a slight positive pressure connected to an oil bubbler.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A stream of bubbles will emerge as the liquid boils.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature and the corresponding pressure.

-

-

Thermal Stability and Decomposition (Differential Scanning Calorimetry - DSC)

DSC can be used to determine the decomposition temperature and observe other thermal transitions.

-

Methodology:

-

Apparatus: A Differential Scanning Calorimeter.

-

Sample Preparation (in a glove box):

-

Place a small, accurately weighed sample (1-5 mg) of this compound into a hermetically sealable aluminum DSC pan.

-

Crimp the lid to create an airtight seal.

-

-

Measurement:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a continuous purge of inert gas (nitrogen).

-

Monitor the heat flow to the sample as a function of temperature.

-

-

Data Analysis: An exothermic peak will indicate the onset of decomposition. The temperature at the onset of this peak is taken as the decomposition temperature.

-

Handling and Safety Workflow

Safe handling of pyrophoric materials like this compound is paramount. The following workflow outlines the essential steps for transferring the reagent from a storage container to a reaction vessel.

Caption: Workflow for the safe transfer of this compound.

References

- 1. This compound 25wt. hexanes 1070-00-4 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cmu.edu [cmu.edu]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Cas 75-24-1,Trimethylaluminium | lookchem [lookchem.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to Trioctylaluminum for Researchers and Scientists

An in-depth examination of the properties, synthesis, and applications of Trioctylaluminum (TOA), with a focus on its role in Ziegler-Natta polymerization and as a reagent in organic synthesis.

Introduction

This compound (TOA), a prominent organoaluminum compound, is a vital component in various chemical processes, particularly in the field of polymer science. This guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a special emphasis on its function as a cocatalyst in Ziegler-Natta polymerization. Safety and handling protocols are also addressed to ensure its proper use in a laboratory and industrial setting.

Core Properties of this compound

This compound is typically a colorless to pale yellow liquid known for its high reactivity, especially as a Lewis acid and alkylating agent. It is soluble in non-polar organic solvents.

Identification and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 1070-00-4 | |

| Molecular Formula | C₂₄H₅₁Al | |

| Molecular Weight | 366.64 g/mol | |

| Synonyms | Tri-n-octylaluminum, TNOA, Aluminum tri-n-octyl |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 120-125 °C at 0.1 mmHg (neat) | |

| Melting Point | < -40 °C | |

| Density | 0.701 g/mL at 25 °C | |

| Flash Point | -21 °C (-5.8 °F) - closed cup | |

| **Reactivity |

Synthesis of Trioctylaluminum from 1-octene.

An In-depth Technical Guide to the Synthesis of Trioctylaluminum from 1-Octene

Abstract

This compound (TNOAL), an organoaluminum compound with the chemical formula [CH₃(CH₂)₇]₃Al, is a critical co-catalyst in the Ziegler-Natta polymerization of olefins and a versatile alkylating agent in organic synthesis.[1][2] Its synthesis is a significant process in organometallic chemistry, characterized by the handling of highly reactive and pyrophoric materials.[2][3] This guide provides a comprehensive overview of the primary industrial methods for synthesizing this compound from 1-octene, focusing on the direct synthesis (Ziegler process) and alkyl exchange reactions. Detailed experimental protocols, quantitative data, and a process workflow are presented to serve as a technical resource for researchers and chemical engineers.

Synthesis Methodologies

The production of this compound from 1-octene is primarily achieved through two established routes: the direct synthesis from aluminum, hydrogen, and 1-octene, and the displacement reaction on a pre-existing trialkylaluminum compound.

Direct Synthesis (Ziegler Process)

The most prominent industrial method is the "direct synthesis" developed by Karl Ziegler, which involves the reaction of aluminum, hydrogen, and an alpha-olefin (in this case, 1-octene).[4] The overall reaction scheme can be summarized as:

Al + 1.5 H₂ + 3 CH₂=CH(CH₂)₅CH₃ → Al(CH₂(CH₂)₆CH₃)₃

This process is typically executed in a continuous, multi-stage system to manage the reaction exothermicity and optimize the yield and purity of the final product.[5][6] A patented three-stage process provides a clear framework for this synthesis.[5]

-

Stage 1: Hydride Formation: Activated aluminum powder reacts with hydrogen and a recycled stream of this compound and dioctylaluminum hydride to form dioctylaluminum hydride.[5][6]

-

Stage 2: Partial Alkylation: The dioctylaluminum hydride from the first stage is then reacted with 1-octene. This reaction is controlled to leave a certain percentage of the hydride intact for recycling back to the first stage.[5]

-

Stage 3: Final Alkylation: The remaining mixture is reacted with additional 1-octene to convert the residual dioctylaluminum hydride into the final this compound product, which can achieve purity levels greater than 99%.[7]

Alkyl Exchange (Displacement Reaction)

An alternative synthesis route involves the reaction of 1-octene with a more volatile or readily available trialkylaluminum, such as tri-n-butylaluminum or triisobutylaluminum (TIBA).[4][7] This displacement reaction is driven by the formation of the less volatile, higher-boiling this compound and the removal of the more volatile olefin byproduct (e.g., isobutene). The reaction is as follows:

Al(C₄H₉)₃ + 3 CH₂=CH(CH₂)₅CH₃ → Al(CH₂(CH₂)₆CH₃)₃ + 3 CH₂=C(CH₃)₂

This method can be advantageous for smaller-scale syntheses where the direct handling of aluminum powder and high-pressure hydrogen is less desirable.

Experimental Protocols

The following protocols are based on methodologies described in patents and technical literature. All procedures involving trialkylaluminum compounds must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) due to their pyrophoric nature.[3]

Protocol for Three-Stage Direct Synthesis

This protocol describes a continuous process for the production of tri-n-octylaluminum.[5][6]

Stage 1: Formation of Di-n-octylaluminum Hydride

-

An activated aluminum powder is fed into a high-pressure reactor (Stage 1 reactor).

-

A recycled stream from the second stage, containing a mixture of tri-n-octylaluminum and 3-50 mol% of di-n-octylaluminum hydride, is introduced into the reactor.[5]

-

Hydrogen gas is supplied to the reactor, and the pressure is maintained at approximately 130 atmospheres.[6]

-

The reaction temperature is controlled at 125°C.[6]

-

The reactants are held under these conditions until the product mixture reaches a composition of approximately 80 mol% di-n-octylaluminum hydride.[6]

Stage 2: Partial Alkylation

-

The product from the Stage 1 reactor is continuously transferred to a second reactor (Stage 2 reactor).

-

1-Octene is introduced into the Stage 2 reactor.

-

The temperature is maintained between 60°C and 140°C, and the pressure is kept between 1 and 20 atmospheres.[5]

-

The residence time is controlled such that the exiting product stream contains 3 to 50 mol% of unreacted di-n-octylaluminum hydride.[5]

-

A portion of this stream (typically 70-85%) is recycled back to the Stage 1 reactor.[6]

Stage 3: Final Alkylation

-

The remaining portion of the product stream from Stage 2 is fed into a third reactor (Stage 3 reactor).

-

Additional 1-octene is introduced to react with the residual di-n-octylaluminum hydride.[6]

-

The reaction is conducted at a temperature of 95°C and a pressure of 1 atmosphere.[6]

-

The final product, tri-n-octylaluminum, is continuously removed from the reactor. This method can yield a product with >99% purity without requiring distillation.[7]

Protocol for Alkyl Exchange Reaction

This protocol provides a batch process for synthesizing this compound via displacement.[7]

-

To a dry, inert-atmosphere reactor, charge 10 grams of tri-n-butylaluminum.

-

While stirring, slowly add 5.6 grams of 1-octene to the reactor.

-

Heat the reaction mixture to 60°C and maintain this temperature for 20 minutes.[7]

-

(Optional) A catalyst can be added to terminate the reaction and ensure complete conversion.[7]

-

The volatile byproducts (e.g., butene) can be removed under reduced pressure to yield the this compound product.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reaction Conditions for the Three-Stage Direct Synthesis Process

| Parameter | Stage 1: Hydride Formation | Stage 2: Partial Alkylation | Stage 3: Final Alkylation |

|---|---|---|---|

| Temperature | 125°C[6] | 60 - 140°C[5] | 95°C[6] |

| Pressure | 130 atm[6] | 1 - <20 atm[5] | 1 atm[6] |

| Key Reactants | Al, H₂, Recycled Al-Hydride | Product from Stage 1, 1-Octene | Product from Stage 2, 1-Octene |

| Product Composition | ~80 mol% Di-n-octylaluminum Hydride[6] | 3-50 mol% Di-n-octylaluminum Hydride[5] | >99% Tri-n-octylaluminum[7] |

Table 2: Stoichiometry and Conditions for Alkyl Exchange Reaction

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Tri-n-butylaluminum | [7] |

| Reactant 2 | 1-Octene | [7] |

| Mass Ratio (Reactant 1:2) | 10 g : 5.6 g | [7] |

| Temperature | 60°C | [7] |

| Reaction Time | 20 minutes |[7] |

Visualization of Synthesis Pathway

The following diagram illustrates the workflow of the continuous three-stage direct synthesis process for this compound.

Caption: Workflow for the continuous three-stage synthesis of this compound.

References

- 1. TNOAL Tri-n-octylaluminum [nouryon.com]

- 2. Tri-N-Octylaluminum – silver-chem.co [silver-chem.co]

- 3. zauxigroup.com [zauxigroup.com]

- 4. Tri-n-octylaluminum | C24H51Al | CID 16682948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]

- 6. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]

- 7. Buy this compound | 1070-00-4 [smolecule.com]

Trioctylaluminum: A Comprehensive Technical Guide to its Lewis Acidity in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of trioctylaluminum (TOA) as a Lewis acid in organic chemistry. While traditionally utilized as a cocatalyst in polymerization reactions, the inherent Lewis acidity of TOA offers a unique reactivity profile for a range of organic transformations. This document consolidates available quantitative data, details experimental protocols for its application, and presents mechanistic pathways for key reactions. The information is intended to serve as a comprehensive resource for researchers and professionals in chemical and pharmaceutical development, enabling them to leverage the catalytic potential of this compound.

Introduction

This compound, a trialkylaluminum compound, is a colorless to pale yellow liquid that is highly reactive and pyrophoric.[1] Its primary industrial application lies in the realm of Ziegler-Natta and metallocene catalysis as a cocatalyst for olefin polymerization.[1] However, the electron-deficient aluminum center in TOA imparts significant Lewis acidic character, allowing it to act as a catalyst in a variety of organic reactions beyond polymerization. This guide focuses on the application of this compound as a primary Lewis acid catalyst, exploring its role in reactions such as carboalumination and polymerization, and providing the technical details necessary for its practical implementation in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use.

| Property | Value |

| Molecular Formula | C₂₄H₅₁Al |

| Molecular Weight | 366.64 g/mol |

| CAS Number | 1070-00-4 |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.701 g/mL at 25 °C |

| Boiling Point | >250 °C |

| Flash Point | -21 °C (-5.8 °F) - closed cup |

| Solubility | Soluble in aromatic and saturated hydrocarbons. Reacts violently with water. |

Safety and Handling: this compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[1][2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox.[1][2] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times.[1][2] In case of a spill, do not use water. Smother the spill with dry sand, soda ash, or a Class D fire extinguisher.[1] For quenching residual this compound, a slow and controlled addition of a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water, is recommended in a dilute hydrocarbon solution under an inert atmosphere and at low temperatures.[1][3]

Lewis Acidity Quantification

The Lewis acidity of an organoaluminum compound is a critical parameter that dictates its catalytic activity. While specific quantitative data for this compound is scarce in the literature, its Lewis acidity can be inferred from the behavior of similar trialkylaluminum compounds and can be experimentally determined using established methods.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon coordination with the Lewis acid.[4][5] The resulting value is reported as the Acceptor Number (AN).

Experimental Protocol for Gutmann-Beckett Determination of Acceptor Number:

-

Preparation of Solutions:

-

Prepare a standard solution of triethylphosphine oxide (TEPO) in a dry, deuterated, non-coordinating solvent (e.g., benzene-d₆ or toluene-d₈).

-

Prepare a solution of this compound of known concentration in the same deuterated solvent under an inert atmosphere.

-

-

NMR Measurement of Free TEPO:

-

Acquire a ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO serves as the reference value.

-

-

NMR Measurement of the TOA-TEPO Adduct:

-

In a dry NMR tube under an inert atmosphere, add a precise volume of the TEPO solution.

-

Add a stoichiometric equivalent of the this compound solution to the NMR tube.

-

Acquire the ³¹P NMR spectrum of the mixture. The new chemical shift corresponds to the TOA-TEPO adduct.

-

-

Calculation of Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ(adduct) - δ(free TEPO).

-

The Acceptor Number is then calculated using the formula: AN = 2.21 × Δδ.[4]

-

Note: Due to the pyrophoric nature of this compound, all manipulations must be performed using appropriate air-free techniques.

Applications in Organic Synthesis

The Lewis acidic nature of this compound enables its participation as a catalyst in several key organic transformations.

Carboalumination

Carboalumination is a reaction where an organoaluminum compound adds across an alkyne or alkene, forming a new carbon-carbon and carbon-aluminum bond. While often catalyzed by transition metals, trialkylaluminums can undergo uncatalyzed or self-catalyzed carboalumination reactions, particularly intramolecularly.

Logical Workflow for a Carboalumination Reaction:

Caption: General workflow for a this compound-mediated carboalumination reaction.

Experimental Protocol for Carboalumination of 1-Octene with this compound:

-

Reaction Setup:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

-

The entire apparatus is flame-dried under a stream of nitrogen.

-

-

Reaction Execution:

-

The flask is charged with 1-octene (1.0 eq) and dry toluene under a positive pressure of nitrogen.

-

This compound (1.1 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.

-

-

Workup and Isolation:

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

-

Expected Products and Selectivity: The carboalumination of 1-octene with a trialkylaluminum like this compound can lead to a mixture of regioisomeric products. The selectivity is influenced by steric and electronic factors.

Polymerization

This compound is a well-established cocatalyst in Ziegler-Natta polymerization of olefins like propylene.[7][8] In this role, it activates the transition metal catalyst (e.g., TiCl₄) and acts as a chain transfer agent.

Ziegler-Natta Polymerization Mechanism:

Caption: Simplified mechanism of Ziegler-Natta polymerization of propylene with a TiCl₄/MgCl₂ catalyst and this compound cocatalyst.

Experimental Protocol for Propylene Polymerization using a MgCl₂-supported TiCl₄ Catalyst with this compound Cocatalyst:

-

Catalyst Preparation:

-

The MgCl₂-supported TiCl₄ catalyst is typically prepared by ball-milling anhydrous MgCl₂ with TiCl₄, often in the presence of an internal electron donor.

-

-

Polymerization Procedure:

-

A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

A specific amount of a hydrocarbon solvent (e.g., heptane) is introduced into the reactor.

-

This compound (as a solution in the same solvent) is added to the reactor, followed by an external electron donor if required.

-

The reactor is heated to the desired polymerization temperature (e.g., 70 °C).

-

The solid catalyst component is then injected into the reactor.

-

Propylene monomer is fed into the reactor to maintain a constant pressure.

-

The polymerization is allowed to proceed for a set period.

-

-

Termination and Product Isolation:

-

The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol).

-

The polymer product is collected by filtration, washed with the solvent and methanol, and dried under vacuum.

-

Polymer Properties: The properties of the resulting polypropylene, such as molecular weight, molecular weight distribution, and tacticity, are influenced by the polymerization conditions, the nature of the catalyst and cocatalyst, and the presence of electron donors.

| Parameter | Typical Range |

| Catalyst Activity | Varies widely depending on specific catalyst and conditions |

| Polymer Molecular Weight (Mw) | 10⁵ - 10⁶ g/mol |

| Polydispersity Index (PDI) | 3 - 10 |

| Isotacticity Index (%) | > 90% (with appropriate donors) |

This compound can also act as an initiator for the anionic polymerization of certain monomers, such as styrene, although this application is less common than its use as a Ziegler-Natta cocatalyst.[9][10]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing this compound and its reaction products.

| Technique | Application | Expected Observations |

| ¹H NMR | Structural elucidation of TOA and its derivatives. | Signals corresponding to the different protons in the octyl chains. |

| ¹³C NMR | Characterization of the carbon skeleton. | Resonances for the eight distinct carbon atoms of the octyl group. |

| FTIR | Identification of functional groups and study of Lewis acid-base adducts. | C-H stretching and bending vibrations. A shift in the C=O stretching frequency of a carbonyl compound upon coordination to TOA can be observed.[11] |

Conclusion

This compound, while primarily known as a cocatalyst in polymerization, possesses significant Lewis acidic character that can be harnessed for a variety of organic transformations. This guide has provided a foundational understanding of its properties, safe handling procedures, and potential applications as a Lewis acid catalyst. The detailed experimental protocols and mechanistic diagrams serve as a starting point for researchers to explore and develop novel synthetic methodologies utilizing this versatile reagent. Further research into the quantitative Lewis acidity of this compound and its application in a broader range of reactions is warranted to fully unlock its synthetic potential.

References

- 1. purdue.edu [purdue.edu]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. chemistry.nd.edu [chemistry.nd.edu]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 10. Synthesis of novel styrene-olefin triblock copolymer via living anionic polymerization [poj.ippi.ac.ir]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Trioctylaluminum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trioctylaluminum

This compound, with the chemical formula Al(C₈H₁₇)₃, is a trialkylaluminum compound that typically exists as a colorless liquid. It is a highly reactive and pyrophoric substance, necessitating careful handling under inert atmosphere. Its primary applications are as a co-catalyst in Ziegler-Natta polymerization and as a potent alkylating and reducing agent in organic synthesis. Accurate characterization through spectroscopic methods is crucial for quality control and for understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the rapid exchange of alkyl groups at room temperature, simplified spectra are typically observed.

Estimated ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the different methylene groups and the terminal methyl group of the octyl chains. The chemical shifts are influenced by the electropositive aluminum center.

| Assignment | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity | Estimated Coupling Constant (J, Hz) |

| α-CH₂ (Al-CH ₂-) | 0.4 - 0.6 | Triplet | ~7 |

| β-CH₂ (-CH₂-CH ₂-) | 1.2 - 1.4 | Multiplet | ~7 |

| -(CH₂)₅- | 1.2 - 1.4 | Multiplet | ~7 |

| ω-CH₃ (-CH₂-CH ₃) | 0.8 - 1.0 | Triplet | ~7 |

Note: These are estimated values based on data for other long-chain trialkylaluminum compounds and the known effects of aluminum on proton chemical shifts. The signals for the bulk of the methylene groups are expected to be complex and overlapping.

Estimated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further structural confirmation. The carbon directly bonded to aluminum will show a significantly different chemical shift compared to the other carbons in the octyl chain.

| Assignment | Estimated Chemical Shift (δ, ppm) |

| α-C (Al-C H₂-) | 20 - 25 |

| β-C (-CH₂-C H₂-) | 30 - 35 |

| -(C H₂)₅- | 22 - 32 |

| ω-C (-CH₂-C H₃) | 14 - 15 |

Note: These are estimated values. The broadness of the signals can be influenced by the quadrupolar aluminum nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational modes of the bonds present in this compound. The most prominent bands will be due to the C-H stretching and bending vibrations of the octyl groups.

Estimated IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H stretching (asymmetric and symmetric) | Strong |

| 1465 - 1450 | CH₂ bending (scissoring) | Medium |

| 1380 - 1370 | CH₃ bending (symmetric) | Medium |

| 725 - 720 | CH₂ rocking | Weak |

| 680 - 600 | Al-C stretching | Medium-Weak |

Note: The Al-C stretching frequency is a key characteristic but can be weak and may be coupled with other vibrations.

Experimental Protocols

The pyrophoric nature of this compound demands specialized handling techniques to obtain high-quality spectroscopic data.

General Handling of Air-Sensitive Compounds

All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][2] All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use.[1] Solvents used for sample preparation must be anhydrous and deoxygenated.

NMR Sample Preparation

-

In a Glovebox:

-

Place a clean, dry NMR tube and cap inside the glovebox antechamber and evacuate and refill with inert gas three times.

-

Inside the glovebox, weigh the desired amount of this compound into a small vial.

-

Add the appropriate volume of a dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈) to dissolve the sample.

-

Using a clean pipette, transfer the solution into the NMR tube.

-

Securely cap the NMR tube.

-

For added protection against atmospheric contamination, the cap can be wrapped with Parafilm or a Teflon seal.

-

-

Using a Schlenk Line:

-

A specialized NMR tube with a sidearm and a valve (e.g., a J. Young NMR tube) is required.

-

The tube is connected to the Schlenk line and evacuated and backfilled with inert gas several times.

-

The this compound solution is prepared in a separate Schlenk flask.

-

The solution is then transferred to the NMR tube via a cannula under a positive pressure of inert gas.

-

The NMR tube is then sealed.

-

IR Sample Preparation

-

Solution Cell (for liquids):

-

An IR solution cell with windows transparent in the mid-IR range (e.g., KBr, NaCl, CaF₂) is assembled and dried under an inert atmosphere.

-

The this compound solution is prepared in a glovebox or Schlenk flask.

-

The solution is injected into the cell using a gas-tight syringe under an inert atmosphere. The cell is then sealed.

-

-

Attenuated Total Reflectance (ATR) IR:

-

This technique is often more convenient for air-sensitive liquids.

-

The ATR accessory is placed in a glovebox or a purged sample compartment of the IR spectrometer.

-

A small drop of the neat this compound liquid or a concentrated solution is placed directly onto the ATR crystal.

-

The spectrum is then recorded. The crystal must be cleaned thoroughly with a dry, non-protic solvent after the measurement.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: A simplified diagram of the Ziegler direct process for the synthesis of trialkylaluminums like this compound.

Caption: A generalized workflow for the preparation and spectroscopic analysis of an air-sensitive compound such as this compound.

References

An In-depth Technical Guide to the Solubility of Trioctylaluminum in Non-Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trioctylaluminum in non-polar organic solvents. Due to its nature as a reactive organoaluminum compound, understanding its solubility is critical for its safe handling, storage, and effective use in various chemical syntheses, including as a catalyst in polymerization and as a reagent in pharmaceutical manufacturing.

Introduction to this compound

This compound, with the chemical formula Al(C₈H₁₇)₃, is an organoaluminum compound that exists as a colorless liquid. It is a highly reactive substance, known to be pyrophoric, meaning it can ignite spontaneously in air. It also reacts violently with water.[1] These properties necessitate handling in an inert, dry atmosphere. The long alkyl chains of this compound give it a non-polar character, which dictates its solubility in various organic solvents.

Solubility Profile

This compound is generally characterized by its high solubility in a range of non-polar organic solvents, particularly hydrocarbons. The principle of "like dissolves like" is the primary determinant of its solubility, where non-polar solutes exhibit greater solubility in non-polar solvents due to similar intermolecular forces.

While specific quantitative solubility data across a wide range of solvents and temperatures is not extensively published in readily available literature, its solubility characteristics can be inferred from its common commercial formulations and general chemical principles.

Table 1: Qualitative and Quantitative Solubility of this compound in Select Non-Polar Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Available Concentration Data |

| Hexanes | C₆H₁₄ | Non-polar | Highly Soluble | Commercially available as a 25 wt. % solution.[2][3][4][5] |

| Heptane | C₇H₁₆ | Non-polar | Highly Soluble | Commercially available as a 25% solution.[1] |

| Toluene | C₇H₈ | Non-polar | Highly Soluble | Generally considered a good solvent for trialkylaluminum compounds.[6] |

Note: The availability of 25 wt. % solutions indicates that the solubility of this compound in hexanes and heptane is at least 25 g per 75 g of solvent at standard temperature and pressure.

Experimental Protocol for Solubility Determination

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to ensure accuracy and safety. The following gravimetric method is a standard approach adapted for these requirements. All procedures must be carried out in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Objective: To determine the saturation solubility of this compound in a specific non-polar organic solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous, deoxygenated non-polar organic solvent (e.g., hexane, heptane, toluene)

-

Glovebox or Schlenk line apparatus

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Schlenk flasks or vials with septa

-

Syringes and needles

-

Analytical balance

-

Vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

In an inert atmosphere, add a pre-weighed excess of this compound to a Schlenk flask.

-

Add a known volume of the anhydrous, deoxygenated solvent to the flask.

-

Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be rigorously controlled.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for several hours to let any undissolved material settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry Schlenk flask.

-

Remove the solvent under vacuum. A vacuum oven at a gentle temperature can be used to ensure complete removal of the solvent.

-

Once all the solvent has been removed and a constant weight is achieved, re-weigh the flask containing the this compound residue in the inert atmosphere.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the flask.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Analytical Methods for Concentration Determination

For applications where the concentration of a this compound solution needs to be verified, several analytical techniques can be employed. These methods typically involve the quantitative analysis of the aluminum content.

-

Titration: Titration with a suitable reagent that reacts with the organoaluminum compound can be used. However, this may be challenging due to the high reactivity of this compound.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive and accurate method for determining the elemental aluminum concentration in a solution. The sample is carefully prepared and introduced into the plasma, and the emitted light is analyzed to quantify the aluminum content. A known method involves diluting the triethylaluminum sample in n-hexane and diethyl ether, followed by extraction with sulfuric acid and deionized water before analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A method using ³¹P NMR spectroscopy has been developed for the determination of trialkylaluminum content in alumoxane solutions, which could be adapted for this compound solutions.[7]

Visualizations

Caption: Principle of "like dissolves like" for this compound solubility.

References

- 1. gelest.com [gelest.com]

- 2. This compound 25wt. hexanes 1070-00-4 [sigmaaldrich.com]

- 3. This compound 25wt. hexanes 1070-00-4 [sigmaaldrich.com]

- 4. This compound 25wt. hexanes 1070-00-4 [sigmaaldrich.com]

- 5. This compound 25wt. hexanes 1070-00-4 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. barron.rice.edu [barron.rice.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trioctylaluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trioctylaluminum, with the chemical formula Al(C₈H₁₇)₃, is an organoaluminum compound that finds application as a Ziegler-Natta catalyst component for olefin polymerization and in various organic synthesis reactions.[1] Like other trialkylaluminum compounds, it is a highly reactive substance, exhibiting pyrophoric potential and reacting violently with water and other protic substances.[2][3] The thermal stability of TOA is a critical parameter for its storage, handling, and use, particularly in chemical processes that operate at elevated temperatures. Thermal decomposition can lead to the formation of hazardous and flammable products, posing significant safety risks if not properly managed.[4]

This guide aims to provide a detailed understanding of the thermal stability and decomposition of this compound. It summarizes its physicochemical properties, discusses its known decomposition temperature and products, proposes likely decomposition pathways, and outlines detailed experimental protocols for its analysis using modern thermal techniques.

Physicochemical and Safety Properties

A summary of the key physicochemical and safety properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound. TOA is typically supplied as a neat liquid or as a solution in a hydrocarbon solvent, such as hexanes.[5]

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₄H₅₁Al | [3][6] |

| Molecular Weight | 366.64 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [4] |

| CAS Number | 1070-00-4 | [3][6] |

| Density | 0.701 g/mL at 25 °C | [3][5] |

| Boiling Point | 120-125 °C at 0.1 mmHg | [4] |

| Melting Point | < -40 °C | [4] |

| Flash Point | -21 °C (-5.8 °F) - closed cup | [5] |

| Solubility | Reacts violently with water | [4] |

| Key Hazards | Pyrophoric; Highly flammable; Reacts violently with water to release flammable gases; Causes severe skin burns and eye damage. | [2][3][6] |

| Handling | Must be handled under an inert atmosphere (e.g., nitrogen or argon). Air and moisture sensitive. | [4] |

Thermal Stability and Decomposition

Known Decomposition Data

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is scarce in peer-reviewed literature and technical datasheets. However, safety data provides a general indication of its thermal stability.

-

Decomposition Temperature : A safety data sheet from Gelest indicates that this compound decomposes at temperatures greater than 240°C .[4] Other safety documents note that decomposition temperature data is not available, highlighting the lack of comprehensive public information.[6][7]

-

Hazardous Decomposition Products : Upon decomposition, TOA is reported to produce a range of hazardous substances, including:

-

Hydrogen gas (H₂)

-

Formaldehyde (CH₂O)

-

Carbon monoxide (CO)

-

Organic acid vapors

-

Aluminum oxides (Al₂O₃)[4]

-

The formation of these products suggests a complex decomposition process involving bond cleavage, elimination, and oxidation reactions.

Probable Decomposition Pathways

In the absence of specific experimental data for TOA, the decomposition mechanism can be inferred from studies on other trialkylaluminum compounds, particularly those with β-hydrogens. The primary decomposition pathway for such compounds at elevated temperatures is β-hydride elimination.

This process involves the transfer of a hydrogen atom from the β-carbon of an alkyl chain to the aluminum atom, leading to the formation of a dialkylaluminum hydride and an alkene. For this compound, this would proceed as follows:

-

β-Hydride Elimination : The initial and principal decomposition step is the elimination of 1-octene to form di(n-octyl)aluminum hydride.

Al(C₈H₁₇)₃ → HAl(C₈H₁₇)₂ + CH₂=CH(CH₂)₅CH₃

-

Further Decomposition : The resulting dialkylaluminum hydride can undergo further decomposition at higher temperatures, potentially leading to the formation of aluminum metal, hydrogen gas, and additional alkene via further β-hydride elimination from the remaining alkyl chains.

HAl(C₈H₁₇)₂ → Al + 1.5 H₂ + 2 C₈H₁₆

This proposed pathway is consistent with the decomposition of other long-chain trialkylaluminum compounds and accounts for the generation of flammable hydrocarbon gases (1-octene) and hydrogen.

References

- 1. specialchem.com [specialchem.com]

- 2. Tri-n-octylaluminum | C24H51Al | CID 16682948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. gelest.com [gelest.com]

- 5. 三辛基铝 溶液 25 wt. % in hexanes | Sigma-Aldrich [sigmaaldrich.com]

- 6. TRI-N-OCTYLALUMINIUM - Safety Data Sheet [chemicalbook.com]

- 7. Tri-n-octylaluminum | CAS#:1070-00-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Trioctylaluminum Precursors for Laboratory Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trioctylaluminum (TOA), a versatile organoaluminum reagent, with a focus on its properties, synthesis, applications, and safe handling in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

Core Properties of this compound

This compound is an organoaluminum compound that is typically a colorless to pale yellow liquid.[1] It is known for its reactivity, particularly as a Lewis acid and an alkylating agent.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁Al | [1] |

| Molecular Weight | 366.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.701 g/mL at 25 °C | [2] |

| Boiling Point | 361 °C at 101325 Pa | [3] |

| Flash Point | -21 °C (-5.8 °F) - closed cup | [4] |

| Solubility | Soluble in non-polar organic solvents | [1] |

Laboratory Synthesis of this compound

The primary industrial method for synthesizing trialkylaluminum compounds is the Ziegler process, which involves the reaction of aluminum, hydrogen, and an α-olefin, in this case, 1-octene.[4] While this process is typically carried out on a large scale, the principles can be adapted for laboratory synthesis.

A common laboratory-scale approach involves the hydroalumination of 1-octene. This reaction can be performed using a pre-existing aluminum hydride source, such as diisobutylaluminum hydride (DIBAL-H), or by in-situ generation of aluminum hydride species.

Experimental Protocol: Synthesis of this compound via Hydroalumination of 1-Octene with Diisobutylaluminum Hydride (Illustrative)

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

Diisobutylaluminum hydride (DIBAL-H) solution in a suitable solvent (e.g., hexanes)

-

1-Octene, anhydrous

-

Anhydrous solvent (e.g., hexanes or toluene)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Dry glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere using a Schlenk line or inside a glovebox. This is crucial as organoaluminum compounds are highly reactive with air and moisture.[1]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to the inert gas line is assembled.

-

Reagent Charging: The round-bottom flask is charged with a solution of diisobutylaluminum hydride in the chosen anhydrous solvent.

-

Addition of 1-Octene: Anhydrous 1-octene is added to the dropping funnel.

-

Reaction: The DIBAL-H solution is stirred and cooled in an appropriate bath (e.g., ice-water). The 1-octene is then added dropwise from the dropping funnel to the DIBAL-H solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the vinyl protons of 1-octene.

-

Work-up and Purification: Once the reaction is complete, the solvent and any volatile byproducts can be removed under reduced pressure. The resulting this compound is typically used directly as a solution in the reaction solvent. Further purification, if necessary, can be challenging due to the high boiling point and reactivity of the product and is often avoided.

Applications in Research and Development

This compound's unique chemical properties make it a valuable reagent in various organic synthesis applications. Its primary roles are as a Lewis acid and an alkylating agent.[5]

Key Applications:

-

Polymerization: TOA is used as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene and propylene, to produce polyolefins.[4][6]

-

Organic Synthesis:

-

Precursor for other Organometallic Compounds: this compound can be used as a starting material for the synthesis of other organoaluminum compounds.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is highly flammable and reacts violently with water and other protic sources, releasing flammable gases.[1] It can also cause severe skin burns and eye damage.

Essential Safety Precautions:

-

Inert Atmosphere: Always handle this compound under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[8]

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container must be kept tightly closed and stored under an inert atmosphere.[8][9]

-

Spill Management: In case of a spill, do not use water. Use a dry, inert absorbent material such as sand or vermiculite to contain the spill.[7]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the synthesis pathway, a general experimental workflow, and a logical diagram for safety precautions.

References

- 1. US2787626A - Manufacture of triethylaluminum - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. google.com [google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4364873A - Method of making aluminum alkyls - Google Patents [patents.google.com]

- 8. JP2003002892A - Method for producing trialkyl aluminium compound containing small amount of (alkyl) aluminium hydride - Google Patents [patents.google.com]

- 9. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]

The Pyrophoric Nature of Trioctylaluminum: A Technical Guide for Safe Handling and Experimentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pyrophoric nature of trioctylaluminum (TOA). This compound is a highly reactive organoaluminum compound utilized as a catalyst and reagent in various chemical syntheses.[1][2][3] Its pyrophoric nature, meaning it can spontaneously ignite upon contact with air, and its violent reactivity with water, necessitate stringent safety protocols and a thorough understanding of its chemical properties for safe handling in a laboratory setting.[1][2][4][5] This guide outlines the physicochemical properties of this compound, details experimental procedures for its safe use, and presents visual representations of its reaction pathways and safe handling workflows.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for risk assessment and the design of safe experimental procedures.

| Property | Value | Source |

| Chemical Formula | C₂₄H₅₁Al | [1][2] |

| Molecular Weight | 366.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Melting Point | < -40 °C | [1][6][7] |

| Boiling Point | 120-125 °C at 0.1 mmHg | [6] |

| Density | 0.701 - 0.8336 g/mL at 25 °C | [1][7] |

| Flash Point | -2°C (for a 25% solution in heptane) | [6] |

| Solubility | Reacts violently with water | [1][2][6] |

| GHS Hazard Class | Pyrophoric Liquid (Category 1), Emits flammable gases in contact with water (Category 1), Skin Corrosion (Category 1), Serious Eye Damage (Category 1) | [1] |

| GHS Hazard Statements | H250: Catches fire spontaneously if exposed to airH260: In contact with water releases flammable gases which may ignite spontaneouslyH314: Causes severe skin burns and eye damage | [1] |

Pyrophoric Reaction Mechanisms

The pyrophoricity of this compound stems from the high reactivity of the aluminum-carbon bond. This bond is highly polarized, with the electropositive aluminum atom being susceptible to attack by electrophiles, such as the oxygen in the air.

Reaction with Air (Oxidation)

Caption: Proposed reaction pathway for the oxidation of this compound in air.

Reaction with Water (Hydrolysis)

This compound reacts violently with water in a highly exothermic hydrolysis reaction.[1][2] This reaction proceeds rapidly to produce aluminum hydroxide and octane gas. The heat generated by this reaction is often sufficient to ignite the flammable octane produced, contributing to the overall hazard.

References

- 1. Tri-n-octylaluminum | C24H51Al | CID 16682948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1070-00-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound solution | Krackeler Scientific, Inc. [krackeler.com]

- 4. chemistry.ucla.edu [chemistry.ucla.edu]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. gelest.com [gelest.com]

- 7. TRI-N-OCTYLALUMINIUM | 1070-00-4 [chemicalbook.com]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Trioctylaluminum: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Resource for Laboratory Professionals in Drug Development and Scientific Research

Trioctylaluminum (TOA), an organoaluminum compound, is a valuable reagent in various chemical syntheses, including its use as a cocatalyst in olefin polymerization and as a reagent in the synthesis of amphiphilic block copolymers.[1][2][3] However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth overview of the health and safety information pertinent to the handling and use of this compound in a research environment.

Chemical and Physical Properties

This compound is a colorless liquid that is highly reactive.[4] It is often supplied as a solution in a hydrocarbon solvent, such as hexanes or heptane.[3][5][6][7] The following tables summarize its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C24H51Al | [4] |

| Molecular Weight | 366.6 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.701 - 0.71 g/mL at 25 °C | [1][5] |

| Melting Point | < -40 °C | [5][8] |

| Boiling Point | 120-125 °C at 0.1 mmHg (neat) | [5] |

| Flash Point | -21 °C (-5.8 °F) - closed cup | [1][7] |

| Solubility in Water | Reacts violently | [5] |

| Vapor Pressure | < 0.1 mmHg (neat) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its pyrophoric and corrosive nature. It is crucial to understand its GHS hazard classifications to implement appropriate safety measures.

| Hazard Class | Hazard Statement |

| Pyrophoric Liquids | H250: Catches fire spontaneously if exposed to air.[4] |

| Substances which, in contact with water, emit flammable gases | H260: In contact with water releases flammable gases which may ignite spontaneously.[4] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[4] |

Summary of Hazards:

-

Pyrophoric: Neat this compound and its concentrated solutions can ignite spontaneously on contact with air.[4]

-

Water-Reactive: Reacts violently with water, releasing flammable gases that can ignite.[4][9]

-

Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[4][5]

-

Organ Damage: May cause damage to the nervous system through prolonged or repeated exposure if inhaled (this hazard is primarily associated with the hexane solvent in solutions).[9]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child (associated with hexane solvent).[9]

-

Aspiration Hazard: May be fatal if swallowed and enters airways (associated with hydrocarbon solvents).[9]

Toxicology Information

A critical aspect of working with any chemical is understanding its toxicological profile. However, for this compound, there is a notable lack of publicly available data from cited experimental studies. The safety data sheets for this compound consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.[8][9] This absence of data underscores the need for extreme caution and the implementation of stringent exposure controls.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes severe skin burns.[4] (No formal study data available) |

| Serious Eye Damage/Irritation | Causes serious eye damage.[4] (No formal study data available) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[9] |

| Reproductive Toxicity | No data available for this compound itself. The hexane solvent is suspected of damaging fertility or the unborn child.[9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (associated with hexane solvent).[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Nervous system) through prolonged or repeated exposure if inhaled (associated with hexane solvent).[9] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (associated with hexane solvent).[9] |

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed public literature. Researchers requiring this information for regulatory submissions would need to conduct their own studies in compliance with Good Laboratory Practices (GLP).[2]

Safe Handling and Storage

Due to its high reactivity, this compound must be handled with extreme care in a controlled laboratory environment.

Engineering Controls:

-

Work must be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[5]

-

An eyewash station and a safety shower must be readily accessible.[5]

-

Use spark-proof tools and explosion-proof equipment.[5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[9]

-

Skin Protection: Flame-retardant and antistatic protective clothing should be worn.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile) are required.[5]

-

Respiratory Protection: If working outside of a fume hood or glovebox, or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[9]

Handling Procedures:

-

Handle under an inert gas atmosphere to prevent contact with air and moisture.[9]

-

Avoid inhalation of vapors or mists.[9]

-

Prevent contact with skin and eyes.[5]

-

Keep away from sources of ignition, heat, sparks, and open flames.[9]

-

Use non-sparking tools.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Do not eat, drink, or smoke in the work area.[9]

Storage:

-

Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[5][9]

-

Store in a flammables-area.[5]

-

Keep away from incompatible materials such as water, oxidizing agents, alcohols, and acids.[5][9]

-

Store locked up.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to minimize harm.

First Aid Measures

General Advice: First responders should protect themselves. Immediately remove the victim from the source of exposure and show the Safety Data Sheet to the attending medical personnel.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical powder, dry sand, or dolomite.[5] Do NOT use water, foam, or carbon dioxide.[9] Halogenated extinguishing agents should also be avoided.[9]

-

Fire-Fighting Procedures: Evacuate the area. Fight the fire from a protected location or a safe distance. Use water spray to cool fire-exposed containers.[9] Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Containment and Cleaning Up: Cover the spill with a dry, inert material such as dry sand, earth, or vermiculite.[5] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a suitable, dry, closed container for disposal.[5][9] Do not use water to clean up the spill.[5]

Disposal Considerations